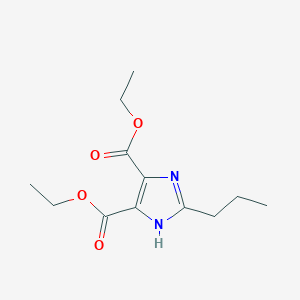
4-(4-Bromobutyl)pyridine
Vue d'ensemble
Description
“4-(4-Bromobutyl)pyridine” is a chemical compound with the molecular formula C9H12BrN . It contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been applied to the synthesis of a privileged pyridine scaffold containing biologically relevant molecules .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromobutyl)pyridine” includes a pyridine ring attached to a four-carbon chain that ends with a bromine atom . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Applications De Recherche Scientifique
Pyridine Functionalization : Pyridines, including 4-(4-Bromobutyl)pyridine, can be converted into heterocyclic phosphonium salts. This transformation offers 4-position selectivity for various bond-forming processes, including reactions with nucleophiles and transition-metal cross-couplings (Dolewski, Hilton, & McNally, 2017).
Synthesis of Pyridine Derivatives : Studies have demonstrated the regioselective, mild bromination of thieno[2,3-b]pyridine, leading to the synthesis of various 4-substituted thieno[2,3-b]pyridines (Lucas et al., 2015).
Pharmaceutical Applications : 4-(4-Bromobutyl)pyridine derivatives have been used in the synthesis of pharmaceuticals like telithromycin, demonstrating its potential in antibiotic development (Xiao-kai, 2009).
Biological Activities : Novel pyridine derivatives synthesized from 4-(4-Bromobutyl)pyridine have shown potential anti-thrombolytic and biofilm inhibition activities, demonstrating its relevance in biomedical research (Ahmad et al., 2017).
Multiple Sclerosis Treatment : 4-aminopyridine, a derivative, improves symptoms in multiple sclerosis patients by potentiating synaptic transmission and increasing muscle twitch tension (Smith, Felts, & John, 2000).
Chemical Synthesis : Various studies have focused on the synthesis of substituted pyridines and their derivatives, demonstrating the versatility of 4-(4-Bromobutyl)pyridine in chemical synthesis (Prostakov et al., 1982; Shelepyuk et al., 2015; Duan et al., 2004; Nazeer et al., 2020).
Environmental Applications : Modified poly(4-vinyl pyridine) particles, derived from pyridine compounds, have been found to possess highly bactericidal characteristics and increased absorption capacity, relevant for environmental applications (Sahiner & Yasar, 2013).
Liquid Crystal Synthesis : The compound has been used in the synthesis of liquid crystalline compounds, showcasing its application in materials science (Chia, Shen, & Lin, 2001).
Safety And Hazards
Orientations Futures
The future directions of “4-(4-Bromobutyl)pyridine” research could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
4-(4-bromobutyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWJKTZXUKBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobutyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



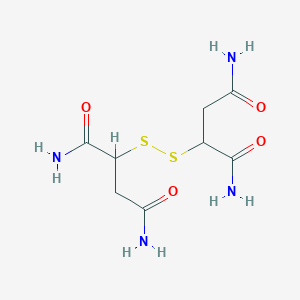
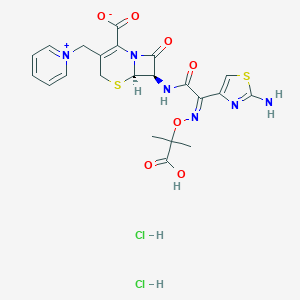
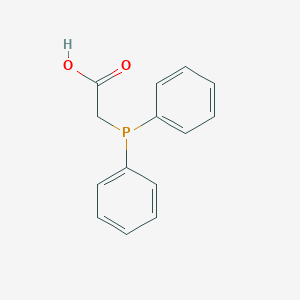
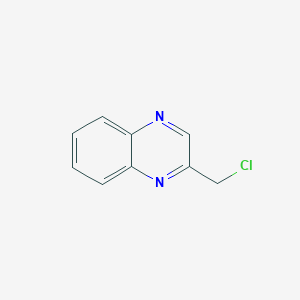

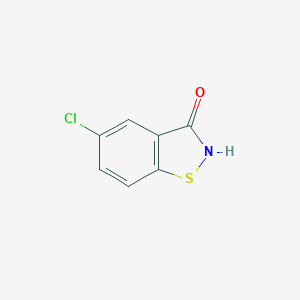
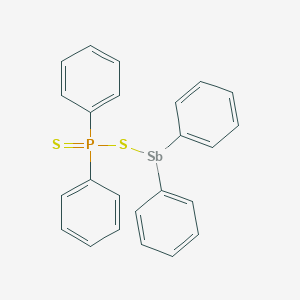
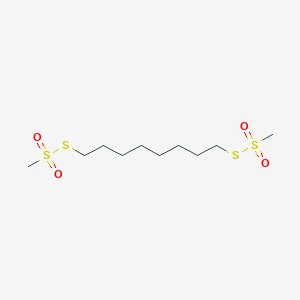
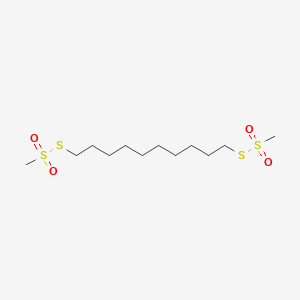
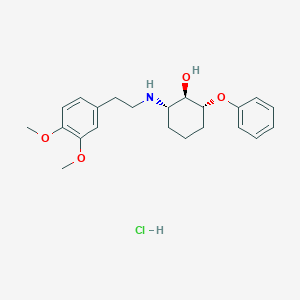
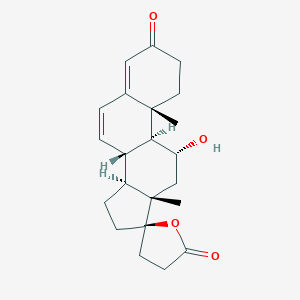

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
